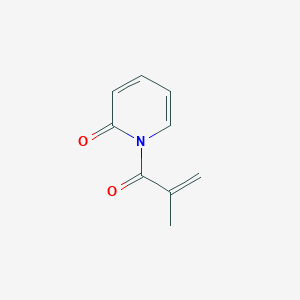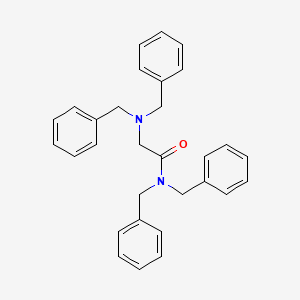
N,N,N~2~,N~2~-Tetrabenzylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N~2~,N~2~-Tetrabenzylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of four benzyl groups attached to the nitrogen atoms of the glycinamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N~2~,N~2~-Tetrabenzylglycinamide typically involves the reaction of glycinamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The benzyl groups are introduced through nucleophilic substitution reactions, where the nitrogen atoms of glycinamide act as nucleophiles, attacking the electrophilic carbon atoms of benzyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N~2~,N~2~-Tetrabenzylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of benzyl groups, yielding simpler amide derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles are employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives with fewer benzyl groups.
Substitution: Various substituted glycinamide derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,N,N~2~,N~2~-Tetrabenzylglycinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N,N~2~,N~2~-Tetrabenzylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethylenediamine
- N,N,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethylenediamine
Uniqueness
N,N,N~2~,N~2~-Tetrabenzylglycinamide is unique due to the presence of four benzyl groups, which impart distinct chemical and biological properties. Compared to similar compounds with hydroxyethyl or hydroxypropyl groups, the benzyl groups enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for drug development and other applications.
Propiedades
Número CAS |
113779-03-6 |
|---|---|
Fórmula molecular |
C30H30N2O |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
N,N-dibenzyl-2-(dibenzylamino)acetamide |
InChI |
InChI=1S/C30H30N2O/c33-30(32(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29)25-31(21-26-13-5-1-6-14-26)22-27-15-7-2-8-16-27/h1-20H,21-25H2 |
Clave InChI |
PEXGXIFIFJEUIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



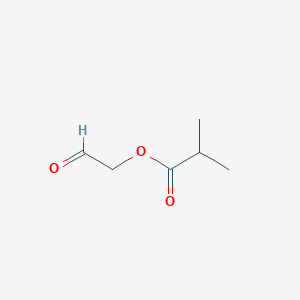
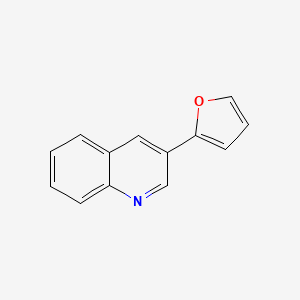
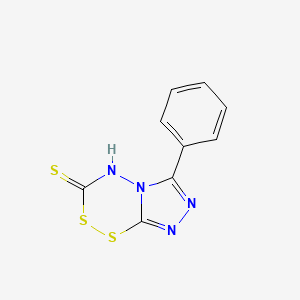




![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
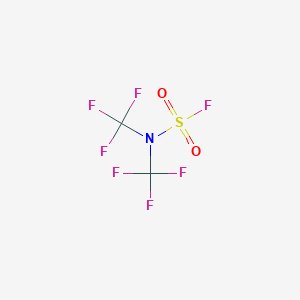
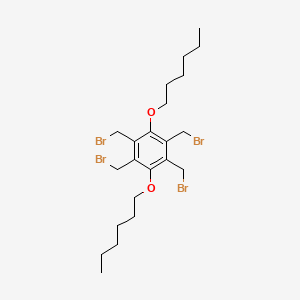

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
